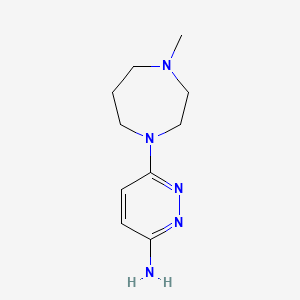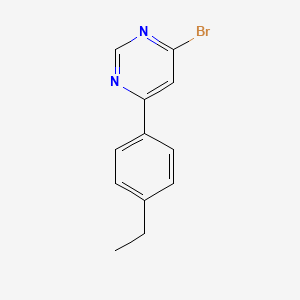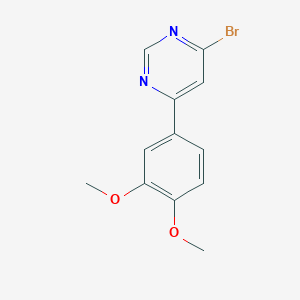
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Aplicaciones Científicas De Investigación
Synthesis of Antifolates and Anti-HIV Agents
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is used in the synthesis of antifolates, which are compounds of interest due to their potential as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis in cells. For instance, Gangjee et al. (1991) demonstrated the use of a 6-bromo derivative as a key intermediate in the development of nonclassical antifolates, highlighting its importance in medicinal chemistry (Gangjee, Devraj, & Lin, 1991). Additionally, Novikov et al. (2004) synthesized 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones, showing alkylation with 1-bromo-2-(3,5-dimethylphenoxy)ethane, demonstrating its application in developing compounds with defined virus-inhibiting properties, specifically against HIV-1 (Novikov, Ozerov, Sim, & Buckheit, 2004).
Material Science Applications
In material science, the compound has been investigated for its utility in developing new materials with potential electronic and optical applications. For example, Vyas et al. (2013) synthesized n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate and conducted a comprehensive study of its spectroscopic, thermal, and dielectric properties, revealing its stability and potential for various applications (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Anticancer and Anti-inflammatory Research
Further expanding on its pharmaceutical applications, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). This research underscores the compound's relevance in creating molecules with significant biological activities, showcasing its role in advancing drug discovery and development.
Propiedades
IUPAC Name |
4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKMSGLAQSZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



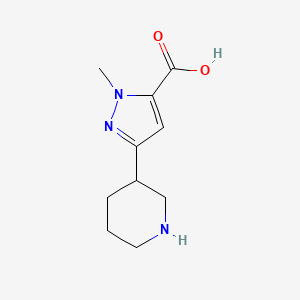
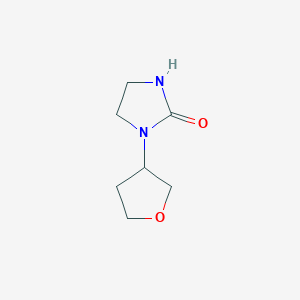
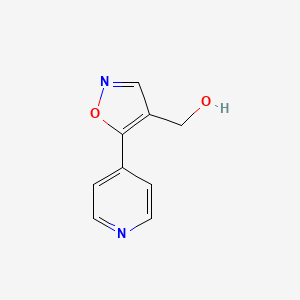
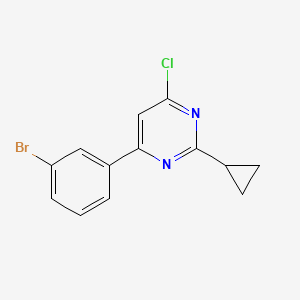
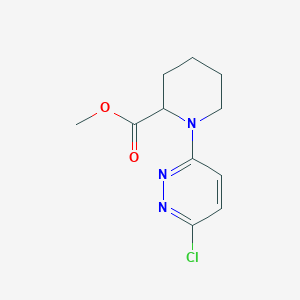
amine](/img/structure/B1475484.png)
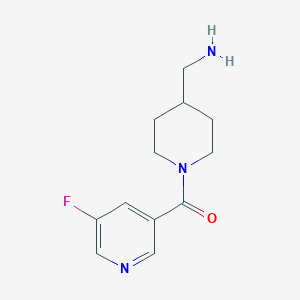
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
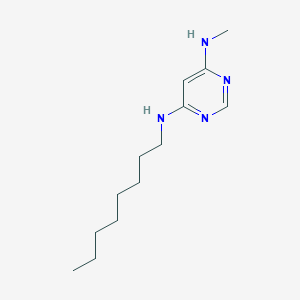

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
